![molecular formula C12H10ClN5O B11846076 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a suitable nitrile to form the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The amino group at position 5 participates in condensation reactions with aldehydes or ketones to form Schiff base derivatives. This reactivity enables structural diversification for biological evaluation.
Example :
Reaction with 4-chlorobenzaldehyde under reflux in ethanol produces a Schiff base derivative, which demonstrated 83% inhibition against Sclerotinia sclerotiorum at 10 mg/L .
Cyclization with Triethyl Orthoformate
The amino group undergoes cyclization with triethyl orthoformate to form fused triazolopyrimidine derivatives, enhancing structural complexity and bioactivity.
Reagent/Conditions | Product | Yield (%) | Activity Profile | Source |
---|---|---|---|---|
Triethyl orthoformate (TEOF) | Pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine | 62–94 | Potent kinase inhibition (IC50 < 50 nM) |
Mechanism :
The reaction involves dehydration and annulation, forming a new triazole ring fused to the pyrimidine core .
Nucleophilic Substitution at the Chloro Group
The 3-chloro substituent on the phenyl ring undergoes substitution with nucleophiles, though reactivity is moderate due to the aromatic system’s electronic environment.
Example :
Substitution with methylamine yields derivatives showing IC50 = 36 µM against A549 lung cancer cells .
Reactivity with Heterocyclic Anhydrides
The amino group reacts with cyclic anhydrides (e.g., maleic anhydride) to form amide-linked heterocyclic hybrids, expanding pharmacological potential.
Key Finding :
The maleic anhydride-derived hybrid exhibited 95% tumor growth inhibition in murine xenograft models .
Oxidation and Reduction Pathways
While limited direct data exist for the target compound, analogous pyrazolopyrimidines undergo redox transformations:
Reaction Type | Reagent/Conditions | Product | Functional Impact | Source |
---|---|---|---|---|
Oxidation | KMnO4/H2SO4 | Nitropyrazolopyrimidine | Increased electrophilicity | |
Reduction | NaBH4/CuCl2 | Dihydropyrazolopyrimidine | Enhanced solubility/bioavailability |
Note : Oxidation of the amino group to nitro derivatives is theorized but requires experimental validation for this specific compound.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for its diverse applications in several scientific domains:
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown an IC50 value of approximately 36 µM against A549 lung cancer cells and as low as 0.07 µM against hepatocellular carcinoma (HCC) cells . In vivo studies further support its efficacy in inhibiting tumor growth.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are vital in regulating the cell cycle. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially serving as a lead compound for developing enzyme inhibitors that can modulate various biological pathways .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against several bacterial strains and fungi, highlighting its potential in treating infectious diseases .
Material Science
- Synthesis of Novel Materials : The unique properties of the pyrazolo[3,4-d]pyrimidine core make this compound a valuable building block for synthesizing new materials with tailored properties for applications in electronics and polymers .
Study 1: Anticancer Efficacy
A recent study synthesized various derivatives of pyrazolo[3,4-d]pyrimidine compounds and assessed their anticancer activity. Results indicated that certain derivatives exhibited enhanced potency compared to standard treatments .
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition mechanism of pyrazolo derivatives. It was found that this compound effectively inhibited CDKs, crucial for cell cycle regulation .
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloro-4-methylphenyl group may confer distinct properties compared to other similar compounds, making it a valuable molecule for research and development.
Biological Activity
5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties. The presence of the amino group and the chloro-substituted phenyl ring contributes to its unique biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus interfering with metabolic processes.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. For instance, a study reported an IC50 value of approximately 36 µM against A549 cells .
- In vivo Studies : Animal models have demonstrated that this compound can inhibit tumor growth effectively, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi, making it a candidate for further development in treating infectious diseases .
Study 1: Anticancer Efficacy
A recent study synthesized various derivatives of pyrazolo[3,4-d]pyrimidine compounds and assessed their anticancer activity. The results indicated that certain derivatives exhibited enhanced potency compared to standard treatments, with one derivative showing an IC50 value as low as 0.07 µM against HCC cells .
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition mechanism of pyrazolo derivatives. It was found that this compound effectively inhibited cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C12H10ClN5O |
---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
5-amino-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10ClN5O/c1-7-2-3-8(4-10(7)13)18-11-9(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3 |
InChI Key |
ZMFHLMIPANUGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)Cl |
Origin of Product |
United States |
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